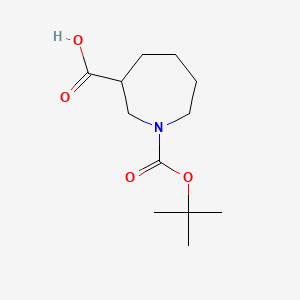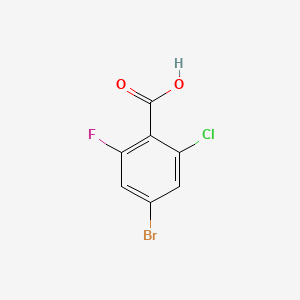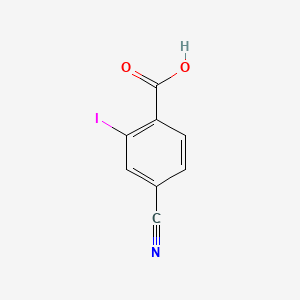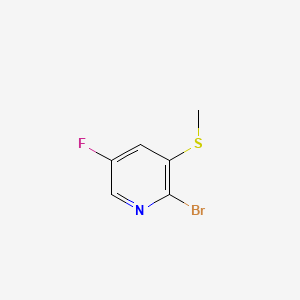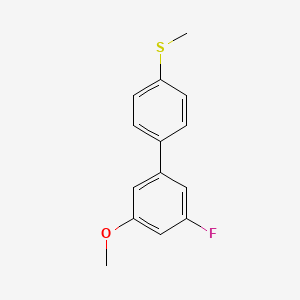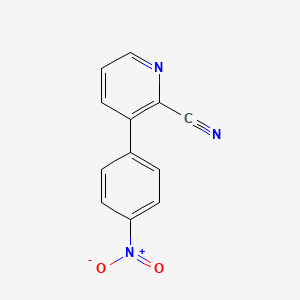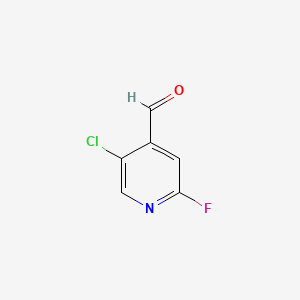
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a hydroxyiminomethyl group attached to a phenyl ring. These functional groups contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid typically involves the following steps:
Formation of the Hydroxyiminomethyl Group: This can be achieved by reacting 2-chloro-5-formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The hydroxyiminomethyl group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenylboronic acids can be obtained.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Products: Nitroso, nitro, or amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid in chemical reactions involves the following:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Oxidation and Reduction: The hydroxyiminomethyl group can be oxidized or reduced through electron transfer processes, leading to the formation of various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chloro and hydroxyiminomethyl groups, making it less reactive in certain transformations.
2-Chloro-5-formylphenylboronic Acid: Precursor to 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid, with a formyl group instead of hydroxyiminomethyl.
2-Chloro-5-(aminomethyl)phenylboronic Acid: Contains an aminomethyl group instead of hydroxyiminomethyl, leading to different reactivity.
Uniqueness
This compound is unique due to the presence of both chloro and hydroxyiminomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1272412-67-5 |
|---|---|
Fórmula molecular |
C7H7BClNO3 |
Peso molecular |
199.40 g/mol |
Nombre IUPAC |
[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H |
Clave InChI |
NRFCKPJWQMVWJW-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
SMILES isomérico |
B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O |
SMILES canónico |
B(C1=C(C=CC(=C1)C=NO)Cl)(O)O |
Sinónimos |
2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B578609.png)
